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Introduction: Lichens, symbiotic organisms arising from algae or cyanobacteria living among

filaments of multiple fungi, produce a diverse array of secondary metabolites, many of which

have potential pharmaceutical applications. Understanding the intricate three-dimensional

structure of the lichen thallus is crucial for localizing these compounds, studying the symbiotic

interactions, and assessing the impact of environmental factors. This document provides

detailed protocols for the microscopic examination of lichen thalli, catering to researchers in

natural product discovery and drug development.

Light Microscopy
Light microscopy is a fundamental and accessible technique for the initial examination of lichen

thallus morphology and anatomy. It encompasses both dissecting (stereomicroscopy) and

compound microscopy.

Application Notes:

Dissecting Microscopy: Ideal for observing the external morphology of the thallus, including

features like isidia, soredia, pseudocyphellae, and pycnidia, with magnifications typically up

to 40x or more.[1] This is the first step in identifying lichen genera and selecting appropriate

regions for further analysis.[1]
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Compound Microscopy: Essential for examining the internal anatomy of the thallus in thin

sections.[1] It allows for the visualization of the different layers (cortex, algal layer, medulla),

as well as ascospores, which are crucial for species identification.[1][2] Magnifications of

x100, x400, and x1000 are commonly used.[1]

Quantitative Data from Light Microscopy
Parameter Description Typical Range Reference

Thallus Thickness
Total thickness of a

cross-section.
50 - 500 µm [2]

Upper Cortex

Thickness

Thickness of the

protective upper

fungal layer.

10 - 100 µm [3]

Algal Layer Thickness

Thickness of the layer

containing the

photobiont cells.

15 - 150 µm [3]

Medulla Thickness

Thickness of the

loosely interwoven

fungal hyphae.

20 - >300 µm [3]

Lower Cortex

Thickness

Thickness of the lower

protective fungal layer

(if present).

10 - 80 µm [3]

Ascospore

Dimensions

Length and width of

ascospores.
5 - 100 µm (length) [2]

Experimental Protocol: Thallus Sectioning and Staining
for Light Microscopy
Materials:

Freshly collected or dried lichen thallus[1]

Dissecting microscope and compound microscope[1]
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Microscope slides and coverslips

Sharp, single-edged razor blades or a microtome[1]

Dissecting needles and fine-tipped forceps[1]

Dropper bottles with water, 10% potassium hydroxide (K), and staining solutions[3]

Stains: Lactophenol Cotton Blue (LCB) or an ink-vinegar solution[3]

Protocol:

Rehydration: If using dried specimens, place a small fragment of the thallus on a microscope

slide and add a drop of water to rehydrate it for several minutes.[1] Some lichens may

section better when dry.[1]

Sectioning:

Under a dissecting microscope, hold the thallus fragment firmly.

Using a sharp razor blade held at a shallow angle, cut thin, transverse sections of the

thallus.[3] Aim for sections that are as thin as possible to allow light to pass through.[1]

Mounting:

Use a dissecting needle to transfer the thinnest sections to a drop of water or 10% K

solution on a clean microscope slide.[3]

Staining (Ink-Vinegar Method):[3]

Place a drop of 10% K on a slide and add a small amount of ink to create a dark solution.

Transfer the section into the inky drop.

Apply a coverslip.

Add a drop of 10% acetic acid to the edge of the coverslip; it will be drawn under by

capillary action and clear excess ink.[3]
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Observation:

Examine the slide under a compound microscope at various magnifications.

Observe the different layers of the thallus and measure the thickness of each layer using a

calibrated eyepiece graticule.[1]

For spore examination, squash a small piece of the fruiting body (apothecium) in a drop of

water or K on a slide before applying a coverslip.

Workflow for Light Microscopy Preparation
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Sample Preparation

Staining

Observation

Collect/Select Lichen Thallus

Rehydrate Thallus Fragment

Cut Thin Transverse Sections

Mount Section on Slide

Apply Ink-Vinegar Stain

Apply Coverslip

Clear Excess Stain

Examine under Compound Microscope

Measure Anatomical Features

Click to download full resolution via product page

Caption: Workflow for preparing lichen thallus sections for light microscopy.
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Electron Microscopy (SEM and TEM)
Electron microscopy provides significantly higher resolution and magnification than light

microscopy, enabling detailed ultrastructural analysis of the lichen thallus.

Application Notes:

Scanning Electron Microscopy (SEM): Ideal for visualizing the three-dimensional surface

topography of the thallus, the arrangement of fungal hyphae, and the interaction between the

mycobiont and photobiont.[4][5][6] SEM can reveal details of structures like rhizines, which

anchor the thallus to the substrate.[6] It is also used to observe damage to the thallus

caused by pollutants.[7]

Transmission Electron Microscopy (TEM): Used to examine the internal ultrastructure of the

fungal and algal cells, including organelles, cell walls, and the mycobiont-photobiont

interface.[4][8] TEM is valuable for studying cellular changes in response to environmental

stress, such as desiccation or pollution.[8][9]

Quantitative Data from Electron Microscopy
Parameter Description Typical Range Reference

Fungal Hyphae

Diameter

The width of individual

fungal filaments.
1.2 - 5.0 µm [5]

Algal Cell Diameter
The diameter of the

photobiont cells.
1.5 - 15 µm [5]

Hyphal Wall

Thickness

The thickness of the

fungal cell wall.
100 - 500 nm [10]

Experimental Protocol: Sample Preparation for SEM
Materials:

Fresh lichen thallus fragments

Fixative: 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.researchgate.net/figure/Micrographs-of-lichen-thallus-a-Cross-section-of-Physciaceae-showing-green-alga-and_fig1_341289229
https://www.researchgate.net/figure/Scanning-electron-microscopy-SEM-micrographs-of-lichen-fossil-CNU-LICHEN-NN2019001_fig2_344025122
https://www.researchgate.net/figure/Features-of-lichen-thalli-taken-from-old-grown-biofilm-visualized-by-scanning-electron_fig3_257794419
https://www.researchgate.net/figure/Features-of-lichen-thalli-taken-from-old-grown-biofilm-visualized-by-scanning-electron_fig3_257794419
https://www.bio-conferences.org/articles/bioconf/pdf/2025/41/bioconf_incobest2025_01008.pdf
https://www.researchgate.net/figure/Micrographs-of-lichen-thallus-a-Cross-section-of-Physciaceae-showing-green-alga-and_fig1_341289229
https://digital.pre.csic.es/handle/10261/110977
https://digital.pre.csic.es/handle/10261/110977
https://pubmed.ncbi.nlm.nih.gov/10943421/
https://www.researchgate.net/figure/Scanning-electron-microscopy-SEM-micrographs-of-lichen-fossil-CNU-LICHEN-NN2019001_fig2_344025122
https://www.researchgate.net/figure/Scanning-electron-microscopy-SEM-micrographs-of-lichen-fossil-CNU-LICHEN-NN2019001_fig2_344025122
https://www.mdpi.com/2309-608X/8/8/791
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer for rinsing (e.g., 0.1 M phosphate buffer)

Dehydration series: Graded ethanol (e.g., 30%, 50%, 70%, 90%, 100%)

Critical point dryer or chemical drying agent (e.g., HMDS)

SEM stubs and adhesive tabs

Sputter coater with a target material (e.g., gold-palladium)

Protocol:

Fixation:

Excise small pieces of the lichen thallus (approx. 2-3 mm²).

Immerse the samples in 2.5% glutaraldehyde and fix for at least 2 hours at 4°C.

Rinsing:

Wash the samples three times in the buffer for 15 minutes each to remove the fixative.

Dehydration:

Dehydrate the samples through a graded ethanol series (e.g., 15 minutes in each of 30%,

50%, 70%, 90%, and three times in 100% ethanol).

Drying:

Perform critical point drying to preserve the three-dimensional structure. Alternatively, use

a chemical drying method.

Mounting:

Mount the dried samples onto SEM stubs using conductive adhesive tabs.

Coating:
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Sputter coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to

prevent charging under the electron beam.

Imaging:

Observe the samples in a scanning electron microscope.

Experimental Protocol: Sample Preparation for TEM
Materials:

Fresh lichen thallus fragments

Primary fixative: 2.5% glutaraldehyde in buffer

Secondary fixative: 1% osmium tetroxide in buffer[10]

Buffer for rinsing

Dehydration series: Graded ethanol

Infiltration resin (e.g., Spurr's or Epon)

Embedding capsules and oven

Ultramicrotome with diamond knives

TEM grids (e.g., copper)

Uranyl acetate and lead citrate stains

Protocol:

Fixation:

Fix small thallus fragments in 2.5% glutaraldehyde for 2-4 hours at 4°C.

Rinse with buffer.
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Post-fix in 1% osmium tetroxide for 1-2 hours at room temperature.[10] This step also

enhances contrast.

Dehydration:

Dehydrate the samples through a graded ethanol series.

Infiltration and Embedding:

Gradually infiltrate the samples with resin over several hours or days.

Place the infiltrated samples in embedding capsules with fresh resin and polymerize in an

oven (e.g., 60°C for 48 hours).

Sectioning:

Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome.

Collect the sections on TEM grids.

Staining:

Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular

structures.

Imaging:

Examine the grids in a transmission electron microscope.

Workflow for Electron Microscopy
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SEM Workflow TEM Workflow

Fixation (Glutaraldehyde)

Dehydration (Ethanol)

Critical Point Drying

Mounting on Stub

Sputter Coating

SEM Imaging
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Resin Infiltration & Embedding

Ultrathin Sectioning

Staining (Uranyl Acetate & Lead Citrate)

TEM Imaging

Select Lichen Sample

Click to download full resolution via product page

Caption: Comparative workflows for SEM and TEM sample preparation.

Fluorescence and Confocal Laser Scanning
Microscopy (CLSM)
Fluorescence microscopy and CLSM are powerful non-destructive techniques for visualizing

specific components of the lichen thallus, including the distribution of secondary metabolites
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and the viability of the symbiotic partners.

Application Notes:

Fluorescence Microscopy: Utilizes the autofluorescence of certain lichen compounds when

excited with UV light.[11][12] For example, depsides and depsidones often fluoresce blue or

white, while xanthones can fluoresce yellow to red.[11][12] This can be a rapid method to

localize specific classes of compounds within the thallus.[11][12]

Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution, optically sectioned

images of fluorescently labeled or autofluorescent structures within the thallus.[9][13][14] It

allows for the 3D reconstruction of the symbiotic partners' spatial organization and can be

used with fluorescent dyes to assess cell viability (e.g., LIVE/DEAD staining).[14] CLSM is

particularly useful for studying lichens in their hydrated, near-natural state.[9]

Experimental Protocol: Autofluorescence Microscopy of
Lichen Compounds
Materials:

Lichen thallus

Microscope slides

Water or a non-fluorescent mounting medium

Fluorescence microscope with appropriate filter sets (e.g., a UV filter with an excitation range

of 330-380 nm)[11][12]

Protocol:

Sample Preparation:

Prepare a thin hand-section of the lichen thallus as described for light microscopy.

Mount the section in a drop of water on a microscope slide and apply a coverslip.

Imaging:
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Place the slide on the stage of the fluorescence microscope.

Using a UV filter set, excite the sample with UV light.

Observe and capture the autofluorescence of the lichen substances. Different compounds

will emit light at different wavelengths, appearing as different colors.[11][12]

Compare the fluorescence patterns with known standards or literature data to tentatively

identify the classes of compounds present.

Experimental Protocol: CLSM for Viability Assessment
Materials:

Fresh, hydrated lichen thallus

LIVE/DEAD viability kit (containing SYTO 9 and propidium iodide)

Phosphate-buffered saline (PBS)

Confocal laser scanning microscope with appropriate lasers and detectors (e.g., Argon laser

for SYTO 9 and HeNe laser for propidium iodide)

Protocol:

Staining Solution Preparation:

Prepare a working solution of the LIVE/DEAD stains in PBS according to the

manufacturer's instructions.

Staining:

Place a small, hydrated piece of the lichen thallus in the staining solution.

Incubate in the dark for 15-30 minutes.

Mounting:

Gently rinse the stained thallus with PBS to remove excess stain.
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Mount the thallus in a drop of PBS on a slide suitable for confocal microscopy.

Imaging:

Use the CLSM to acquire images. Set the excitation and emission wavelengths

appropriately for the two dyes (SYTO 9 for live cells, appearing green; propidium iodide for

dead cells, appearing red).

Acquire a Z-stack of images to create a 3D reconstruction of the distribution of live and

dead cells within the algal layer.

Logical Relationship of Advanced Microscopy Techniques

Research Question

Recommended Technique

What is the surface morphology?

Scanning Electron Microscopy (SEM)

What is the internal cell structure?

Transmission Electron Microscopy (TEM)

Where are specific compounds located?

Fluorescence Microscopy

Are the symbiont cells viable?

Confocal Laser Scanning Microscopy (CLSM)

Click to download full resolution via product page

Caption: Matching research questions to appropriate advanced microscopy techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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